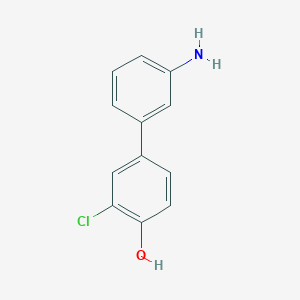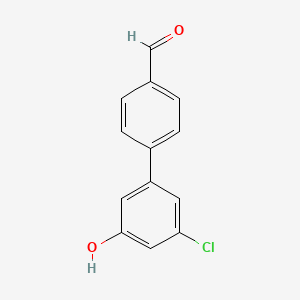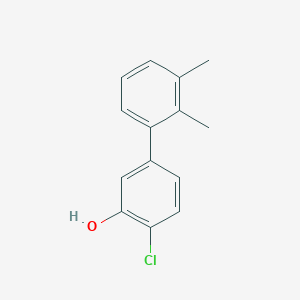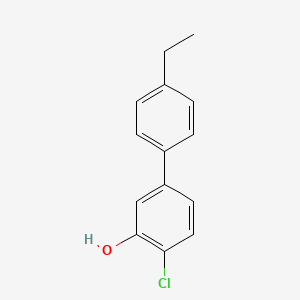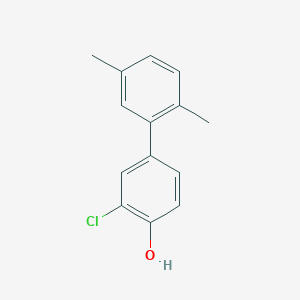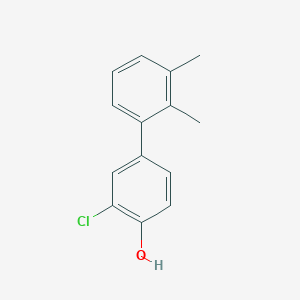
2-Chloro-4-(2,3-dimethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% (2C4DMPP) is a highly purified compound with a variety of uses in scientific research, including biochemical, physiological, and chemical applications. It is a chlorinated phenol derivative, containing two methyl groups on the phenyl ring. 2C4DMPP is widely used in laboratory experiments due to its unique properties and its ability to react with a variety of other compounds.
Scientific Research Applications
2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reactant in organic synthesis and as a reagent in chemical and biochemical experiments. It is also used as a starting material for the synthesis of other compounds, such as 2-chloro-4-(2,3-dimethylphenyl)phenol-1-oxide (2-Chloro-4-(2,3-dimethylphenyl)phenol, 95%O). In addition, 2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% is used in the synthesis of pharmaceuticals, as a catalyst in polymerization reactions, and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% is a highly reactive compound, and it is able to react with a variety of other compounds. It is able to form covalent bonds with other molecules, and it can also act as a catalyst in certain reactions. Additionally, 2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% can act as an electron donor in certain reactions, and it can also act as an electron acceptor in other reactions.
Biochemical and Physiological Effects
2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, and it has also been shown to have anti-inflammatory and antioxidant properties. Additionally, 2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% has been found to have anti-tumor properties, and it has been shown to induce apoptosis in certain cancer cells.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% is a highly reactive compound, and it can be used in a variety of laboratory experiments. Its reactivity makes it ideal for use in organic synthesis, and its ability to form covalent bonds with other molecules makes it useful in chemical and biochemical experiments. However, it can be toxic in large amounts, and it can also be corrosive to certain materials. Therefore, it is important to use proper safety precautions when handling 2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% in the laboratory.
Future Directions
The use of 2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% in scientific research is relatively new, and there are many potential future directions for its use. One potential use is in the development of new pharmaceuticals, as 2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% has been found to have anti-tumor properties. Additionally, 2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% could be used in the synthesis of new dyes and pigments, and it could also be used as a catalyst in polymerization reactions. Finally, 2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% could be used in the development of new materials, such as polymers, as it has been found to have good reactivity and stability.
Synthesis Methods
2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% can be synthesized using a variety of methods. One common method involves the reaction of 2,3-dimethylphenol with chlorine in the presence of a catalyst. This reaction produces 2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% in a 95% yield. Other methods of synthesis include the reaction of 2,3-dimethylphenol with chlorosulfonic acid, and the reaction of 2,3-dimethylphenol with chloroacetic acid.
properties
IUPAC Name |
2-chloro-4-(2,3-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-4-3-5-12(10(9)2)11-6-7-14(16)13(15)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPVGWLPTBCLAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685859 |
Source


|
| Record name | 3-Chloro-2',3'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2,3-dimethylphenyl)phenol | |
CAS RN |
1261990-13-9 |
Source


|
| Record name | 3-Chloro-2',3'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





